5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole
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Overview
Description
5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzonitrile with ethylthiourea under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a similar structure but different heteroatoms.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: Compounds with an oxadiazole ring instead of a triazole ring.
Uniqueness
5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole is unique due to the presence of both the ethylsulfanyl group and the triazole ring, which confer specific chemical and biological properties
Properties
CAS No. |
56381-67-0 |
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Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
QLPOKSRQRYRBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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